molecular formula C9H7NO3 B3136459 4-Methoxyisoindoline-1,3-dione CAS No. 41709-83-5

4-Methoxyisoindoline-1,3-dione

Cat. No. B3136459
CAS RN: 41709-83-5
M. Wt: 177.16 g/mol
InChI Key: BTISPSQFEMIAAA-UHFFFAOYSA-N
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Description

4-Methoxyisoindoline-1,3-dione is a derivative of isoindoline-1,3-dione . Isoindoline-1,3-dione derivatives, commonly known as phthalimides, represent an important class of biological and pharmaceutical compounds, including indole alkaloids . They are widespread structural motifs in a plethora of different natural products .


Synthesis Analysis

Isoindoline-1,3-dione derivatives are usually synthesized by the condensation of a phthalic anhydride with primary amines . An efficient strategy to construct isoindole-1,3-dione building blocks is convenient for the preparation of multifunctionalized isoindole-1,3-dione cores . Various synthetic methods have been documented in the literature . For instance, Sheykhan reported a method to form two C–C bonds via consecutive activation of four C–H bonds in the reaction of maleimides/maleic anhydride with styrenes .


Molecular Structure Analysis

The molecular formula of 4-Methoxyisoindoline-1,3-dione is C9H7NO3 . The skeletal representation of the fused heterocyclic ring system depicts the common planes in the A–B and B–C ring system .


Chemical Reactions Analysis

The overall transformation involved in the synthesis of fused multifunctionalized isoindole-1,3-diones includes the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

Scientific Research Applications

Synthetic and Biological Relevance

4-Methoxyisoindoline-1,3-dione, as a specific compound, does not have directly associated research findings in the literature provided. However, its structural analogs, particularly those involving isosteric replacements and functional modifications, offer significant insight into the potential applications and relevance of such compounds in scientific research. These analogs, including thiazolidinediones and isoxazolines, have been extensively studied for their pharmacological importance and biological activities.

  • Pharmacological Importance of Structurally Related Compounds : Thiazolidinediones and related scaffolds have been highlighted for their pharmacological significance, particularly in the context of medicinal chemistry. These compounds, including analogs of 4-Methoxyisoindoline-1,3-dione, have been found in commercial pharmaceuticals, suggesting a promising future in drug discovery for various diseases. The synthesis methodologies and the biological potential of these compounds underscore their importance in developing novel therapeutic agents (Santos et al., 2018).

  • Mechanisms of Action and Biological Activities : Related compounds, including thiazolidinediones, have demonstrated a range of biological activities. These activities span from neuroprotective mechanisms in cerebral ischemia, where compounds like citicoline show beneficial effects, to antioxidant properties where analogs of ethoxyquin have been explored for their efficacy in protecting polyunsaturated fatty acids in fish meal. The detailed mechanisms through which these compounds exert their effects, such as modulating phospholipase A2 activity or enhancing cardiolipin preservation, provide insights into how 4-Methoxyisoindoline-1,3-dione analogs could potentially be applied in neurochemistry and antioxidant research (Hatcher & Dempsey, 2002), (de Koning, 2002).

  • Environmental and Toxicological Profile : The environmental fate and toxicological profile of compounds structurally related to 4-Methoxyisoindoline-1,3-dione, such as mesotrione (a herbicide), have been reviewed to conclude their safety and efficacy. Such studies are crucial for assessing the environmental impact and safety of novel compounds in agricultural and pharmaceutical applications (Carles et al., 2017).

  • Drug Discovery and Development : The structural flexibility of 4-Methoxyisoindoline-1,3-dione and its analogs plays a significant role in drug discovery, particularly in the development of antidepressants like nomifensine and neuroprotective agents. These applications highlight the compound's potential utility in designing drugs with specific pharmacokinetic and pharmacodynamic profiles, tailored for treating depressive illness and neurodegenerative diseases (Brogden et al., 2012).

Safety And Hazards

While specific safety data for 4-Methoxyisoindoline-1,3-dione was not found, it is generally advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar compounds . Use of personal protective equipment, including chemical impermeable gloves, is recommended .

Future Directions

Isoindoline-1,3-dione derivatives have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials . The development of sustainable and environmentally friendly synthetic approaches in this field is underscored .

properties

IUPAC Name

4-methoxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-13-6-4-2-3-5-7(6)9(12)10-8(5)11/h2-4H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTISPSQFEMIAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyisoindoline-1,3-dione

Synthesis routes and methods

Procedure details

A mixture of 3-methoxyphthalic anhydride (24.0 g, 134.8 mmol) and formamide (120 ml) was stirred and held at 210° C. for 5 hours and was then allowed to cool to room temperature overnight. Water (100 ml) was added and the solid material filtered off under reduced pressure. The crude product was washed sequentially with 50% aqueous acetone (50 ml) and diethyl ether (200 ml) and sucked dry under reduced pressure to afford 3-methoxyphthalimide (8.95 g, 37%) as an off-white solid. 1H NMR (DMSO-d6) 11.08 (1H, br s), 7.78 (1H, dd), 7.45 (1H, d), 7.36 (1H, d), 3.93 (3H, s). MS: [M+H]+ 178.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Chen, Z Liu, Y Liu, Y Lu, L He… - Beilstein journal of …, 2015 - beilstein-journals.org
Three new depsidones, botryorhodines E–G (1–3), and two new isoindolinones, meyeroguillines A and B (7 and 9), along with five known compounds were isolated from an endophytic …
Number of citations: 37 www.beilstein-journals.org
F Ji, J Li, X Li, W Guo, W Wu… - The Journal of Organic …, 2018 - ACS Publications
Herein we report a novel palladium-catalyzed oxidative carbonylation reaction for the synthesis of phthalimides with high atom- and step-economy. In our strategy, the imine and H 2 O, …
Number of citations: 33 pubs.acs.org
HS Seo, T Mizutani, T Hideshima, NE Vangos, T Zhang… - bioRxiv, 2021 - biorxiv.org
Immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide (Pom) bind to cereblon (CRBN) and trigger proteasomal degradation of neo-substrates IKZF1/3 leading …
Number of citations: 4 www.biorxiv.org

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